molecular formula C15H22O3 B12317487 (alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid

(alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid

Cat. No.: B12317487
M. Wt: 250.33 g/mol
InChI Key: IYDIAJDXEYNLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid, also known as dihydroartemisinic acid, is a natural product derived from the plant Artemisia annua. This compound is a precursor to artemisinin, a well-known antimalarial drug. Dihydroartemisinic acid has garnered significant attention due to its potential therapeutic applications and its role in the biosynthesis of artemisinin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroartemisinic acid can be synthesized through chemical methods starting from artemisinic acid. The process involves hydrogenation of artemisinic acid under specific conditions to yield dihydroartemisinic acid. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of dihydroartemisinic acid has shifted towards biotechnological methods. Microbial fermentation using genetically engineered yeast or bacteria has become a preferred method. These microorganisms are engineered to express the enzymes required for the biosynthesis of dihydroartemisinic acid from simple carbon sources. This method is more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Dihydroartemisinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dihydroartemisinic acid has a wide range of scientific research applications:

Mechanism of Action

Dihydroartemisinic acid exerts its effects primarily through its conversion to artemisinin. Artemisinin targets the malaria parasite by generating reactive oxygen species (ROS) within the parasite’s cells, leading to oxidative stress and cell death. The molecular targets include heme and other iron-containing proteins within the parasite .

Comparison with Similar Compounds

Similar Compounds

    Artemisinic acid: The direct precursor to dihydroartemisinic acid.

    Artemisinin: The active antimalarial compound derived from dihydroartemisinic acid.

    Dihydroqinghao acid: Another derivative with similar properties.

Uniqueness

Dihydroartemisinic acid is unique due to its role as a key intermediate in the biosynthesis of artemisinin. Its ability to be converted into artemisinin makes it a valuable compound in the fight against malaria. Additionally, its potential therapeutic applications beyond malaria treatment highlight its significance in scientific research .

Properties

IUPAC Name

2-(4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDIAJDXEYNLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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